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molecular formula C17H20N2 B8790509 (2-Benzyl-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine CAS No. 40615-06-3

(2-Benzyl-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine

Cat. No. B8790509
M. Wt: 252.35 g/mol
InChI Key: RZFAFCKRZOXRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985881

Procedure details

1-aminomethyl-2-(3-carbethoxypropyl)-1,2,3,4-tetrahydroisoquinoline [obtainable by reacting 1-benzamidomethyl-2-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline with diethyl malonate in the presence of tert.--C4H9OK in tert.-butanol, saponifying, decarboxylation, and esterification]
Name
1-aminomethyl-2-(3-carbethoxypropyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzamidomethyl-2-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NCC1C2C(=CC=CC=2)CCN1CCCC(OCC)=O.[C:21]([NH:29][CH2:30][CH:31]1[C:40]2[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=2)[CH2:34][CH2:33][N:32]1CCCl)(=O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(OCC)(=O)CC(OCC)=O.C(O[K])CCC>C(O)(C)(C)C>[NH2:32][CH2:33][CH:34]1[C:35]2[C:40](=[CH:39][CH:38]=[CH:37][CH:36]=2)[CH2:31][CH2:30][N:29]1[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
1-aminomethyl-2-(3-carbethoxypropyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1N(CCC2=CC=CC=C12)CCCC(=O)OCC
Step Two
Name
1-benzamidomethyl-2-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NCC1N(CCC2=CC=CC=C12)CCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O[K]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCC1N(CCC2=CC=CC=C12)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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